D-Lysinamide dihydrochloride D-Lysinamide dihydrochloride
Brand Name: Vulcanchem
CAS No.: 205598-51-2
VCID: VC0555547
InChI: InChI=1S/C6H15N3O.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H2,9,10);2*1H/t5-;;/m1../s1
SMILES: C(CCN)CC(C(=O)N)N.Cl.Cl
Molecular Formula: C6H17Cl2N3O
Molecular Weight: 218.13

D-Lysinamide dihydrochloride

CAS No.: 205598-51-2

Cat. No.: VC0555547

Molecular Formula: C6H17Cl2N3O

Molecular Weight: 218.13

* For research use only. Not for human or veterinary use.

D-Lysinamide dihydrochloride - 205598-51-2

Specification

CAS No. 205598-51-2
Molecular Formula C6H17Cl2N3O
Molecular Weight 218.13
IUPAC Name (2R)-2,6-diaminohexanamide;dihydrochloride
Standard InChI InChI=1S/C6H15N3O.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H2,9,10);2*1H/t5-;;/m1../s1
Standard InChI Key AIYVJLPYZQDCKV-ZJIMSODOSA-N
SMILES C(CCN)CC(C(=O)N)N.Cl.Cl
Canonical SMILES C(CCN)CC(C(=O)N)N.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

D-Lysinamide dihydrochloride is a modified amino acid derivative with the molecular formula C6H17Cl2N3O and a molecular weight of 218.12 g/mol . It is derived from the parent compound D-Lysine amide (CID 7006686), with the addition of two hydrochloride groups to form the dihydrochloride salt . The compound is characterized by its stereochemistry featuring the R-configuration at the alpha carbon, distinguishing it from its L-isomer counterpart.

Molecular Structure

The basic structural framework of D-Lysinamide dihydrochloride consists of a six-carbon chain with three nitrogen atoms and one oxygen atom, plus two chloride counterions. The compound features:

  • An R-configuration at the alpha carbon (C2 position)

  • A primary amide group (-CONH2) replacing the carboxylic acid found in the parent amino acid

  • A primary amine group at the epsilon carbon (C6 position)

  • Another primary amine at the alpha carbon (C2 position)

  • Two chloride counterions to balance the positively charged amino groups

The structural representation can be visualized through its SMILES notation: C(CCN)CC@HN.Cl.Cl, which denotes the stereochemistry at the alpha carbon with the @ symbol indicating the R-configuration .

Chemical Identifiers

Identifier TypeValue
PubChem CID89479086
CAS Registry Number205598-51-2
InChIInChI=1S/C6H15N3O.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H2,9,10);2*1H/t5-;;/m1../s1
InChIKeyAIYVJLPYZQDCKV-ZJIMSODOSA-N
Creation Date in PubChem2015-02-13
Last Modified in PubChem2025-02-22

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (2R)-2,6-diaminohexanamide;dihydrochloride, which systematically describes its structure while specifying the R stereochemistry at the C2 position .

Nomenclature and Synonyms

D-Lysinamide dihydrochloride is known by several synonyms that reflect its structure and chemical identity. These alternative names are important for comprehensive literature searches and cross-referencing across different chemical databases.

Common Synonyms

The compound has several synonyms registered in chemical databases:

  • (2R)-2,6-Diaminohexanamide;dihydrochloride

  • (R)-2,6-Diaminohexanamide dihydrochloride

  • H-Lys-NH2.2HCl (using peptide nomenclature)

  • 205598-51-2 (CAS Registry Number)

The peptide notation H-Lys-NH2.2HCl indicates the free N-terminus (H-), the lysine residue (Lys), the C-terminal amide (-NH2), and the dihydrochloride salt form (.2HCl) .

Physical and Chemical Properties

Understanding the physical and chemical properties of D-Lysinamide dihydrochloride provides insight into its behavior in various environments and its potential applications in biochemical research.

PropertyValueReference
Molecular Weight218.12 g/mol
Physical StateSolid
StereochemistryR-configuration (D-isomer)
Functional GroupsPrimary amide, primary amines

Chemical Reactivity

D-Lysinamide dihydrochloride contains several reactive functional groups that define its chemical behavior:

  • The primary amide group can undergo hydrolysis to form a carboxylic acid

  • The primary amine groups can participate in numerous reactions typical of amines, including:

    • Acylation reactions

    • Nucleophilic substitutions

    • Schiff base formations

    • Peptide bond formations

    • Salt formations with acids

The compound's dihydrochloride nature indicates that the two amine groups (alpha and epsilon) are protonated, making them positively charged at physiological pH.

Comparison with Related Compounds

To better understand D-Lysinamide dihydrochloride, it is valuable to compare it with structurally related compounds, particularly its parent compound and structural analogs.

Comparison with D-Lysine Dihydrochloride

D-Lysine dihydrochloride (CID 88655180) is a closely related compound that differs from D-Lysinamide dihydrochloride primarily in its C-terminal functional group:

Table 3: Comparison Between D-Lysinamide Dihydrochloride and D-Lysine Dihydrochloride

FeatureD-Lysinamide DihydrochlorideD-Lysine Dihydrochloride
Molecular FormulaC6H17Cl2N3OC6H16Cl2N2O2
Molecular Weight218.12 g/mol219.11 g/mol
C-terminal GroupAmide (-CONH2)Carboxylic acid (-COOH)
Number of Nitrogen Atoms32
PubChem CID8947908688655180
CAS Number205598-51-210303-72-7

The primary structural difference is that D-Lysinamide dihydrochloride has a C-terminal amide group instead of the carboxylic acid found in D-Lysine dihydrochloride . This difference, while seemingly minor, can significantly impact the compound's hydrogen-bonding capabilities, solubility profile, and biological interactions.

Stereochemical Considerations

The "D" designation in D-Lysinamide dihydrochloride refers to its dextrorotatory stereochemistry, which is opposite to the naturally occurring L-lysine found in proteins. This stereochemical difference is significant because:

  • D-amino acids are generally less common in nature than their L-counterparts

  • The different stereochemistry can lead to distinct biological activities

  • D-amino acid derivatives often have increased resistance to proteolytic enzymes that preferentially recognize L-amino acids

Analytical Characterization

The precise characterization of D-Lysinamide dihydrochloride is essential for confirming its identity and purity in research settings.

Chromatographic Analysis

Chromatographic techniques commonly employed for the analysis of amino acid derivatives like D-Lysinamide dihydrochloride include:

  • High-Performance Liquid Chromatography (HPLC)

  • Gas Chromatography (GC) after suitable derivatization

  • Thin-Layer Chromatography (TLC) for purity assessment

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